

Ulipristal Acetate in Animal Models: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ulipristal Diacetate*

Cat. No.: *B15292145*

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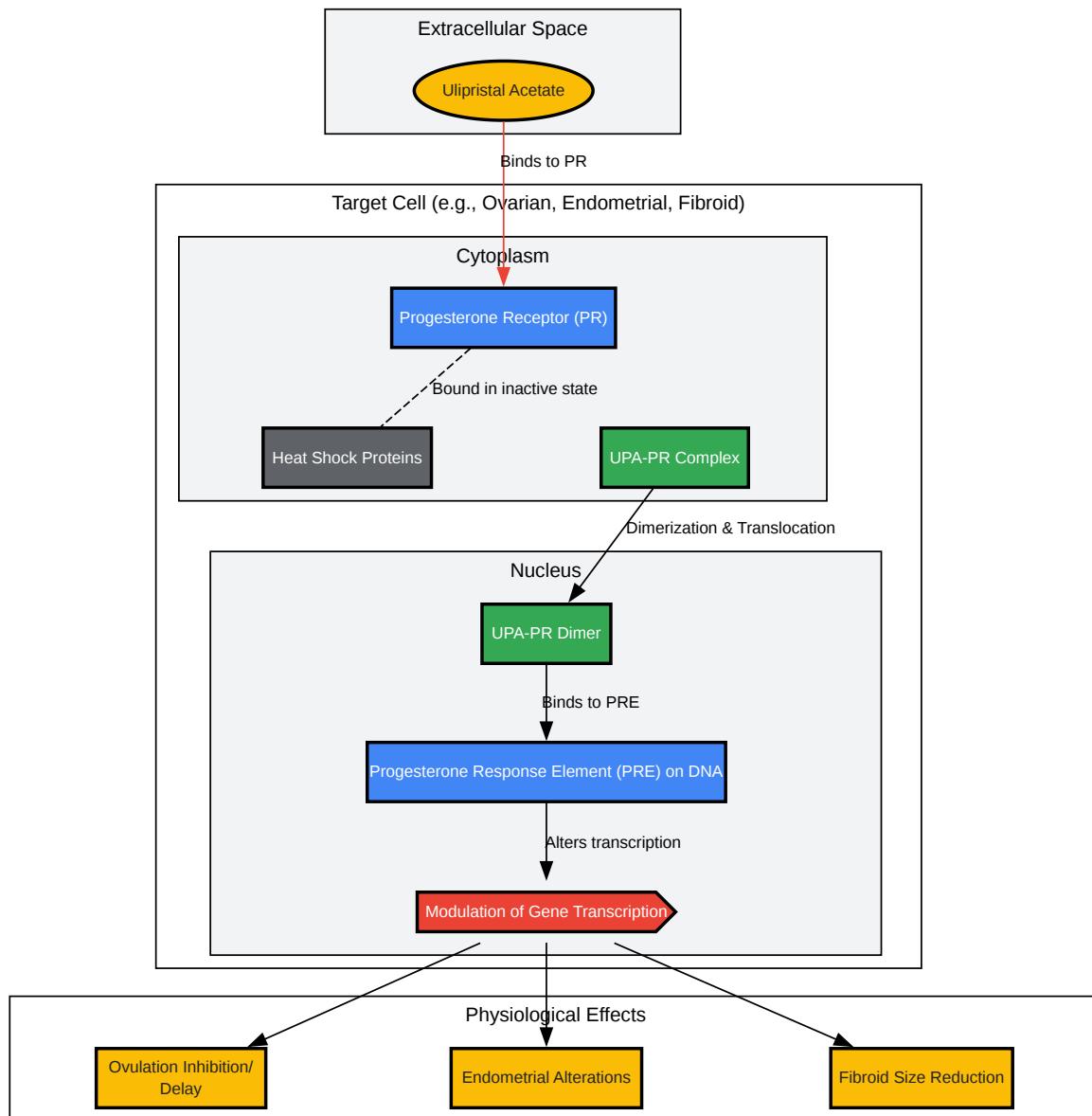
An In-depth Examination of Preclinical Efficacy, Safety, and Pharmacokinetic Profiles

Ulipristal acetate (UPA) is a selective progesterone receptor modulator (SPRM) with a dual agonist and antagonist profile, making it a significant compound in reproductive health for emergency contraception and the management of uterine fibroids. Its complex mechanism of action and therapeutic potential have been extensively evaluated in various animal models. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Progesterone Receptor Modulation

Ulipristal acetate exerts its pharmacological effects by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist depending on the target tissue and the hormonal environment.^[1] This modulation of the PR signaling pathway is central to its therapeutic applications. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.^[1] For the treatment of uterine fibroids, UPA directly impacts the fibroid tissue by inhibiting cell proliferation and inducing apoptosis (programmed cell death).^[1]

Signaling Pathway of Ulipristal Acetate





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References

- 1. youtube.com [youtube.com]
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